2,4-Dinitrophenylhydrazine

Description

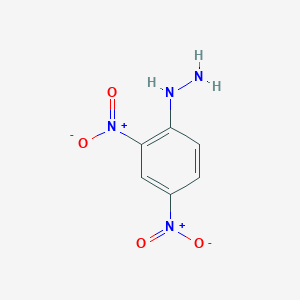

Structure

3D Structure

Properties

IUPAC Name |

(2,4-dinitrophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O4/c7-8-5-2-1-4(9(11)12)3-6(5)10(13)14/h1-3,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORQAOAYAYGIBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059485 | |

| Record name | 2,4-Dinitrophenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Blue-red flourescent crystals; [Sax] Red powder; [MSDSonline] | |

| Record name | 2,4-Dinitrophenylhydrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1927 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000125 [mmHg] | |

| Record name | 2,4-Dinitrophenylhydrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1927 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

119-26-6 | |

| Record name | (2,4-Dinitrophenyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dinitrophenylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,4-Dinitrophenyl)hydrazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5709 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazine, (2,4-dinitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dinitrophenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dinitrophenylhydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.918 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DINITROPHENYLHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1N39KD7QPJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,4-Dinitrophenylhydrazine (DNPH)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dinitrophenylhydrazine (DNPH), also widely known as Brady's reagent, is a substituted hydrazine (B178648) compound that serves as a critical reagent in analytical and organic chemistry.[1] Its primary and most recognized application is the qualitative detection of carbonyl functionalities in aldehydes and ketones.[2] The reaction yields a characteristic colored precipitate, a 2,4-dinitrophenylhydrazone, which can be used for the identification and characterization of the original carbonyl compound.[3] This technical guide provides a comprehensive overview of the chemical and physical properties of DNPH, detailed synthesis procedures, its reaction mechanism, and a variety of experimental protocols for its application in research and development.

Core Chemical and Physical Properties

This compound is an organic compound with the chemical formula C₆H₆N₄O₄.[4] It presents as a red to orange solid and is typically supplied as a wet powder to mitigate its sensitivity to shock and friction.[4] DNPH is sparingly soluble in water but demonstrates solubility in organic solvents such as ethanol (B145695) and acetone.[5][6]

| Property | Value | References |

| Chemical Formula | C₆H₆N₄O₄ | [4] |

| Molar Mass | 198.14 g/mol | [4] |

| Appearance | Red or orange powder/crystalline solid | [4][7] |

| Melting Point | 198 to 202 °C (decomposes) | [4] |

| Solubility in Water | Slight | [4] |

| Solubility in Organic Solvents | Soluble in ethanol, acetone, ether | [5] |

| Main Hazards | Flammable, potentially explosive when dry, harmful if swallowed | [4][8][9] |

Synthesis of this compound

The synthesis of DNPH is a significant process in organic chemistry, with the most common method involving the reaction of hydrazine with 2,4-dinitrochlorobenzene.[10] The electron-withdrawing nature of the two nitro groups on the benzene (B151609) ring facilitates the displacement of the chlorine atom by the nucleophilic hydrazine.[10]

Experimental Protocol: Synthesis from 2,4-Dinitrochlorobenzene

This protocol is adapted from established laboratory procedures.[11][12]

Materials:

-

2,4-Dinitrochlorobenzene

-

Hydrazine sulfate (B86663)

-

Potassium acetate (B1210297)

-

Ethanol

-

Water

Procedure:

-

Preparation of Hydrazine Solution: In a beaker, suspend hydrazine sulfate in hot water.[11] Add potassium acetate and boil the mixture for approximately five minutes.[11] Cool the solution and add ethanol.[11] Filter the solid potassium sulfate to obtain a solution of free hydrazine.[11][12]

-

Reaction with 2,4-Dinitrochlorobenzene: In a flask equipped with a reflux condenser, dissolve 2,4-dinitrochlorobenzene in ethanol.[11] Add the prepared hydrazine solution to the flask.[11]

-

Reflux: Heat the mixture to reflux with stirring for one hour.[11] The product, this compound, will begin to separate as a solid.[11]

-

Isolation and Purification: Cool the reaction mixture thoroughly, and collect the solid product by filtration.[11] Wash the collected solid with warm ethanol to remove any unreacted 2,4-dinitrochlorobenzene, followed by a wash with hot water.[11] The resulting this compound is typically pure enough for most applications.[11]

Caption: Synthesis of this compound.

The Brady's Test: Reaction with Aldehydes and Ketones

The most prominent application of DNPH is in the qualitative analysis of aldehydes and ketones, a procedure commonly referred to as the Brady's test.[13] DNPH reacts with the carbonyl group of these compounds to form a brightly colored yellow, orange, or red precipitate of a 2,4-dinitrophenylhydrazone.[13][14] This reaction is a condensation reaction, specifically an addition-elimination reaction.[4][15] Aromatic carbonyls tend to produce red precipitates, while aliphatic carbonyls typically yield yellow precipitates.[4][16] It is important to note that other carbonyl-containing functional groups like carboxylic acids, esters, and amides do not react with DNPH under these conditions.[4]

Reaction Mechanism

The reaction proceeds via a nucleophilic addition of the -NH₂ group of DNPH to the electrophilic carbonyl carbon of the aldehyde or ketone.[17] This is followed by the elimination of a water molecule to form the stable 2,4-dinitrophenylhydrazone.[15][17]

Caption: Reaction mechanism of DNPH with a carbonyl compound.

Experimental Protocols for Carbonyl Analysis

Preparation of Brady's Reagent

Brady's reagent is a solution of DNPH in a mixture of methanol (B129727) and concentrated sulfuric acid.[17][18] A safer alternative using phosphoric acid has also been developed.[19]

Protocol using Sulfuric Acid (Traditional Method):

-

Dissolve this compound in a minimal amount of concentrated sulfuric acid.

-

Carefully add this solution to a larger volume of methanol.

Protocol using Phosphoric Acid (Safer Alternative): [19]

-

Add 0.5 g of this compound to approximately 12-13 mL of 85% phosphoric(V) acid in a beaker.

-

Stir the mixture until the DNPH has completely dissolved, which may take 10-15 minutes.

-

Once dissolved, add ethanol to make up a total volume of 25 mL and stir to mix.

Qualitative Test for Aldehydes and Ketones

This protocol outlines the general procedure for detecting the presence of a carbonyl group.[14][18]

Materials:

-

Brady's Reagent

-

Test compound (aldehyde or ketone)

-

Test tubes

-

Solvent (e.g., methanol or ethanol if the sample is a solid)

Procedure:

-

Place a small amount of Brady's reagent into a clean test tube.

-

Add a few drops of the liquid test compound or a solution of the solid test compound in a minimal amount of a suitable solvent.[18]

-

Shake the mixture gently and observe for the formation of a precipitate.[14]

-

A positive test is indicated by the formation of a yellow, orange, or red precipitate.[14]

Identification of a Specific Carbonyl Compound

The 2,4-dinitrophenylhydrazone derivatives have characteristic melting points, which can be used to identify the original carbonyl compound by comparing the experimental value to known literature values.[4]

Experimental Workflow:

Caption: Workflow for the identification of a carbonyl compound.

Protocol for Purification and Melting Point Determination: [3][18]

-

Isolation: Collect the crude 2,4-dinitrophenylhydrazone precipitate by vacuum filtration using a Büchner funnel.[3]

-

Washing: Wash the crystals with a small amount of cold ethanol to remove impurities.[3]

-

Recrystallization: Transfer the crystals to a beaker and dissolve them in a minimum amount of a hot solvent, such as ethanol or ethyl acetate.[3][18] Allow the solution to cool slowly to room temperature, and then in an ice bath to induce the formation of pure crystals.[3]

-

Drying: Collect the purified crystals by vacuum filtration and allow them to dry completely.

-

Melting Point Determination: Place a small amount of the dry, purified crystals into a capillary tube and determine the melting point range using a calibrated melting point apparatus.[18]

Melting Points of Selected 2,4-Dinitrophenylhydrazone Derivatives:

| Carbonyl Compound | Melting Point of 2,4-Dinitrophenylhydrazone (°C) | References |

| Methanal (Formaldehyde) | 167 | [20] |

| Ethanal (Acetaldehyde) | 164 | [20] |

| Propanal | 156 | [20] |

| Butanal | 123 | [20] |

| Propanone (Acetone) | 126-128 | N/A |

| Butanone | 115-117 | N/A |

| Benzaldehyde | 237 | [21] |

| Acetophenone | 250 | N/A |

Note: Melting points can vary slightly depending on the literature source and the purity of the derivative.

Advanced Applications of DNPH

Beyond its traditional role in qualitative analysis, DNPH is utilized in more advanced and quantitative applications.

Quantitative Analysis of Carbonyl Compounds

DNPH is employed for the quantitative analysis of carbonyl compounds in various matrices, including environmental and industrial samples.[22][23] The carbonyls are derivatized with DNPH, and the resulting stable hydrazones are then separated and quantified using high-performance liquid chromatography (HPLC) with UV detection.[22][24][25] This technique is sensitive and allows for the trace-level analysis of specific carbonyl compounds.[22]

Protein Carbonylation Assay

In the field of biochemistry and drug development, DNPH is used to measure oxidative stress in biological samples through the quantification of protein carbonylation.[26][27] Oxidative damage to proteins can lead to the formation of carbonyl groups. These protein carbonyls can be derivatized with DNPH, and the resulting hydrazones can be detected and quantified spectrophotometrically.[26][28] This assay provides a global measure of protein oxidation.[26]

Protocol Outline for Protein Carbonylation Assay: [27]

-

Derivatization: Protein samples are incubated with a DNPH solution to allow the reaction between DNPH and protein carbonyls.

-

Precipitation: Trichloroacetic acid (TCA) is often used to precipitate the proteins, including the derivatized ones.

-

Washing: The protein pellet is washed, typically with an ethanol/ethyl acetate mixture, to remove any free, unreacted DNPH.

-

Solubilization: The washed protein pellet is redissolved in a solution containing a strong denaturant, such as guanidine (B92328) hydrochloride.

-

Spectrophotometric Measurement: The absorbance of the resulting solution is measured at a wavelength corresponding to the DNP hydrazone adducts (typically around 375 nm) to quantify the carbonyl content.

Safety and Handling

DNPH is a flammable solid and is explosive when dry.[8][29][30] It is typically supplied and handled as a wet powder to reduce its explosive hazard.[4][9] It is harmful if swallowed and may cause irritation to the eyes, skin, and respiratory tract.[8][31] Appropriate personal protective equipment, including gloves and safety goggles, should be worn when handling this chemical.[8] It should be stored in a cool, well-ventilated area, away from sources of ignition.[30]

Conclusion

This compound remains an indispensable reagent in the chemical sciences. Its straightforward and reliable reaction with aldehydes and ketones provides a foundational method for the identification of these important functional groups. Furthermore, its application has expanded into sensitive quantitative analytical techniques for environmental monitoring and for assessing oxidative stress in biological systems, highlighting its continued relevance and versatility in modern research and development.

References

- 1. rroij.com [rroij.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound - GeeksforGeeks [geeksforgeeks.org]

- 6. CAS 119-26-6: (2,4-Dinitrophenyl)hydrazine | CymitQuimica [cymitquimica.com]

- 7. study.com [study.com]

- 8. uprm.edu [uprm.edu]

- 9. dettx.com [dettx.com]

- 10. byjus.com [byjus.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Sciencemadness Discussion Board - this compound Synthesis [Lab Report] - Powered by XMB 1.9.11 [sciencemadness.org]

- 13. ijrpc.com [ijrpc.com]

- 14. This compound- Definition and Synthesis, Procedure of test and FAQS. [allen.in]

- 15. The reaction of this compound to test the existing of aldehyde or ketone_Chemicalbook [chemicalbook.com]

- 16. sjpas.com [sjpas.com]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. science-revision.co.uk [science-revision.co.uk]

- 19. Brady’s test for aldehydes and ketones | Class experiment | RSC Education [edu.rsc.org]

- 20. media.hachettelearning.com [media.hachettelearning.com]

- 21. researchgate.net [researchgate.net]

- 22. apps.thermoscientific.com [apps.thermoscientific.com]

- 23. grokipedia.com [grokipedia.com]

- 24. epa.gov [epa.gov]

- 25. unitedchem.com [unitedchem.com]

- 26. A step-by-step protocol for assaying protein carbonylation in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mmpc.org [mmpc.org]

- 28. 4.11.3. Determination of Protein Carbonyl Content [bio-protocol.org]

- 29. chemos.de [chemos.de]

- 30. cdhfinechemical.com [cdhfinechemical.com]

- 31. lobachemie.com [lobachemie.com]

A Comprehensive Guide to the Laboratory Synthesis of 2,4-Dinitrophenylhydrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the laboratory synthesis of 2,4-dinitrophenylhydrazine (DNPH), a crucial reagent in analytical chemistry, particularly for the qualitative and quantitative analysis of aldehydes and ketones. This document outlines the fundamental chemical principles, detailed experimental protocols, safety considerations, and data analysis associated with the preparation of DNPH.

Introduction

This compound, commonly known as DNPH or Brady's reagent when in solution, is a red to orange solid.[1] It is a substituted hydrazine (B178648) that is widely used in organic chemistry to detect the presence of carbonyl groups in aldehydes and ketones.[2] The reaction between DNPH and a carbonyl compound yields a characteristic yellow, orange, or red precipitate known as a 2,4-dinitrophenylhydrazone.[1] The melting point of this derivative can be used to identify the original carbonyl compound.[3] This guide details a reliable and reproducible method for the synthesis of DNPH in a laboratory setting.

Chemical Principles

The synthesis of this compound is typically achieved through the nucleophilic aromatic substitution reaction between 2,4-dinitrochlorobenzene and hydrazine.[4][5] The electron-withdrawing nature of the two nitro groups on the benzene (B151609) ring activates the chlorine atom for nucleophilic attack by the hydrazine molecule.[4]

The overall reaction is as follows:

C₆H₃(NO₂)₂Cl + H₂NNH₂ → C₆H₃(NO₂)₂NHNH₂ + HCl

In the laboratory, hydrazine is often generated in situ from hydrazine sulfate (B86663) by reacting it with a base such as potassium acetate (B1210297) or sodium acetate.[6][7]

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound.

Materials and Equipment

Reagents:

-

2,4-Dinitrochlorobenzene

-

Hydrazine sulfate

-

Potassium acetate (or sodium acetate)

-

95% Ethanol

-

n-Butyl alcohol (for recrystallization)

Equipment:

-

Round-bottom flask with reflux condenser and stirrer

-

Beakers and Erlenmeyer flasks

-

Heating mantle or water bath

-

Buchner funnel and filter paper

-

Melting point apparatus

Synthesis of Hydrazine Solution

A solution of free hydrazine base is prepared from hydrazine sulfate.

-

Procedure: In a beaker, suspend 35 g (0.27 mole) of hydrazine sulfate in 125 cc of hot water.[6] While stirring, add 85 g (0.87 mole) of potassium acetate.[6] Boil the mixture for five minutes, then cool to approximately 70°C.[6] Add 75 cc of alcohol, filter the solid potassium sulfate with suction, and wash it with 75 cc of hot alcohol.[6] The filtrate contains the hydrazine solution and is used directly in the next step.

Synthesis of this compound

-

Procedure: In a 1-liter flask equipped with a stirrer and reflux condenser, dissolve 50.5 g (0.25 mole) of 2,4-dinitrochlorobenzene in 250 cc of alcohol.[6] Add the previously prepared hydrazine solution to the flask.[6] Reflux the mixture with stirring for one hour.[6] A significant amount of the product will precipitate within the first ten minutes.[6] After the reflux period, cool the mixture well, filter the solid product, and wash it once with 50 cc of warm alcohol (around 60°C) to remove any unreacted 2,4-dinitrochlorobenzene, followed by a wash with 50 cc of hot water.[6]

Purification by Recrystallization

The crude DNPH can be purified by recrystallization to obtain a product with a sharp melting point.

-

Procedure: The crude product can be recrystallized from n-butyl alcohol, using approximately 30 cc of solvent per gram of product.[6] Other solvents such as tetralin, pyridine, or dioxane can also be used.[6] After recrystallization, the pure crystals are collected by filtration and dried.

Data Presentation

The following tables summarize the quantitative data associated with the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| 2,4-Dinitrochlorobenzene | 50.5 g (0.25 mole) | [6] |

| Hydrazine Sulfate | 35 g (0.27 mole) | [6] |

| Potassium Acetate | 85 g (0.87 mole) | [6] |

| Reaction Conditions | ||

| Solvent | 95% Ethanol | [6] |

| Reaction Temperature | Reflux | [6] |

| Reaction Time | 1 hour | [6] |

| Product | ||

| Theoretical Yield | ~49.5 g | |

| Actual Yield | 40–42 g (81–85% of theoretical) | [6] |

| Appearance | Red to orange solid | [1] |

| Melting Point (crude) | 190–192°C (with gas evolution) | [6] |

| Melting Point (purified) | 198 to 202 °C (decomposes) | [1] |

Safety Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

-

This compound: DNPH is a flammable solid and is sensitive to shock and friction when dry, posing an explosion hazard.[1][8][9] It is crucial to store and handle DNPH as a wet powder.[1] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]

-

Hydrazine and its salts: Hydrazine and its derivatives are toxic and potentially carcinogenic.[3] Avoid inhalation and skin contact.

-

2,4-Dinitrochlorobenzene: This compound is toxic and an irritant. Handle with care and avoid contact with skin.

-

Solvents: Ethanol and n-butyl alcohol are flammable. Keep away from open flames and ignition sources.

Visualizations

Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism: Nucleophilic Aromatic Substitution

The core of the synthesis is a nucleophilic aromatic substitution reaction. The diagram below outlines the logical steps of this mechanism.

Caption: Mechanism of Nucleophilic Aromatic Substitution in DNPH synthesis.

Application: Brady's Test for Carbonyls

The synthesized DNPH is used to prepare Brady's reagent for the detection of aldehydes and ketones. The logical flow of this qualitative test is depicted below.

Caption: Logical workflow of Brady's test for carbonyl compounds.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. rroij.com [rroij.com]

- 3. ijrpc.com [ijrpc.com]

- 4. byjus.com [byjus.com]

- 5. scribd.com [scribd.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Sciencemadness Discussion Board - this compound Synthesis [Lab Report] - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. benchchem.com [benchchem.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

Brady's reagent composition and preparation.

An In-depth Technical Guide to Brady's Reagent: Composition, Preparation, and Application

Introduction

Brady's reagent, a solution of 2,4-dinitrophenylhydrazine (DNPH), is a cornerstone of classical organic analysis, providing a reliable method for the qualitative and quantitative identification of aldehydes and ketones. The reaction of Brady's reagent with a carbonyl compound yields a characteristic colored precipitate, a 2,4-dinitrophenylhydrazone, whose distinct melting point serves as a key identifier for the original carbonyl compound.[1][2] This guide provides a comprehensive overview of the composition, synthesis, and preparation of Brady's reagent, along with detailed experimental protocols and data for researchers, scientists, and professionals in drug development.

Composition of Brady's Reagent

Brady's reagent is a solution of this compound (DNPH) dissolved in an alcohol, typically methanol (B129727) or ethanol (B145695), and acidified with a strong acid, such as concentrated sulfuric acid or phosphoric acid.[3][4][5][6] The acidic medium is crucial for catalyzing the reaction with carbonyl compounds.

Synthesis and Preparation

The preparation of Brady's reagent is a two-stage process: first, the synthesis of the solid this compound, and second, the preparation of the reagent solution.

Synthesis of this compound (DNPH)

The most common laboratory synthesis of DNPH involves the reaction of hydrazine (B178648) with 2,4-dinitrochlorobenzene.[1] The two electron-withdrawing nitro groups on the benzene (B151609) ring activate the chlorine atom for nucleophilic aromatic substitution.

Caption: Synthesis of this compound.

This protocol is adapted from established organic synthesis procedures.[7]

-

Preparation of Hydrazine Solution: In a beaker, suspend 35 g (0.27 mole) of hydrazine sulfate (B86663) in 125 mL of hot water. While stirring, add 85 g (0.87 mole) of potassium acetate. Boil the mixture for five minutes, then cool to approximately 70°C. Add 75 mL of alcohol, filter the solid potassium sulfate with suction, and wash the solid with 75 mL of hot alcohol. The combined filtrate contains the free hydrazine base.

-

Reaction: In a 1-liter flask equipped with a stirrer and reflux condenser, dissolve 50.5 g (0.25 mole) of 2,4-dinitrochlorobenzene in 250 mL of alcohol. Add the prepared hydrazine solution to the flask.

-

Reflux: Heat the mixture to reflux with stirring for one hour. The product, this compound, will begin to separate as a reddish-orange solid within the first ten minutes.

-

Isolation and Purification: After the reflux period, cool the mixture thoroughly in an ice bath. Filter the crystalline product using suction filtration. Wash the collected solid first with 50 mL of warm (60°C) alcohol to remove any unreacted 2,4-dinitrochlorobenzene, and then with 50 mL of hot water.

-

Drying: Dry the purified product. The resulting this compound should have a melting point of 190–192°C (with decomposition).

| Reactant/Product | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,4-Dinitrochlorobenzene | 202.55 | 50.5 g | 0.25 |

| Hydrazine Sulfate | 130.12 | 35 g | 0.27 |

| Potassium Acetate | 98.14 | 85 g | 0.87 |

| Expected Yield of DNPH | 198.14 | 40–42 g | (81-85%) [7] |

Preparation of Brady's Reagent (The Solution)

There are several formulations for Brady's reagent. The choice of acid and solvent can be adapted based on safety considerations and experimental requirements.

-

Place 0.25 g of this compound in a flask.

-

Add 5 mL of methanol and mix.

-

Cautiously and slowly, add 0.5 mL of concentrated sulfuric acid while stirring.

-

If the solution is not clear, filter it before use.

This method is recommended as it avoids the use of concentrated sulfuric acid.[8]

-

In a beaker, add 0.5 g of this compound to approximately 12-13 mL of 85% phosphoric(V) acid.

-

Stir the mixture for 10-15 minutes until the solid has completely dissolved.

-

Once dissolved, add ethanol to make up a total volume of 25 mL.

-

Stir to ensure the solution is homogeneous.

| Component | Method 1 (Sulfuric Acid) | Method 2 (Phosphoric Acid) |

| This compound | 0.25 g | 0.5 g |

| Alcohol | 5 mL Methanol | Ethanol to 25 mL |

| Acid | 0.5 mL Conc. H₂SO₄ | ~12-13 mL 85% H₃PO₄ |

Application in Carbonyl Compound Analysis

Brady's reagent is used to confirm the presence of a carbonyl group in aldehydes and ketones and to identify the specific compound through the melting point of its derivative.

Qualitative Identification Workflow (Brady's Test)

References

- 1. byjus.com [byjus.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. agilent.com [agilent.com]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. ttu-ir.tdl.org [ttu-ir.tdl.org]

The Reaction of 2,4-Dinitrophenylhydrazine with Carbonyls: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the reaction between 2,4-dinitrophenylhydrazine (DNPH) and carbonyl compounds, a cornerstone of qualitative and quantitative analytical chemistry. This reaction is pivotal for the detection, characterization, and quantification of aldehydes and ketones, which are crucial functional groups in numerous organic molecules, including active pharmaceutical ingredients and their intermediates.

Core Reaction Mechanism: Nucleophilic Addition-Elimination

The reaction between DNPH and an aldehyde or a ketone is a classic example of a nucleophilic addition-elimination reaction, often referred to as a condensation reaction.[1][2][3] The process is typically catalyzed by an acid and proceeds in two main stages:

-

Nucleophilic Addition: The lone pair of electrons on the terminal nitrogen atom of the hydrazine (B178648) group in DNPH acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate.[3][4]

-

Elimination (Dehydration): The intermediate then undergoes dehydration, eliminating a molecule of water to form a stable 2,4-dinitrophenylhydrazone.[1][3] The product, often a brightly colored crystalline solid (yellow, orange, or red), precipitates out of the solution.[5]

The overall reaction can be represented as:

R(R')C=O + C₆H₃(NO₂)₂NHNH₂ → C₆H₃(NO₂)₂NHN=C(R)R' + H₂O[5]

This reaction is highly selective for aldehydes and ketones. Other carbonyl-containing functional groups such as carboxylic acids, esters, and amides generally do not react under standard conditions due to the delocalization of the lone pair of electrons on the oxygen atom, which reduces the electrophilicity of the carbonyl carbon.[5] However, it has been reported that DNPH can also react with sulfenic acids.[6]

Caption: Reaction mechanism of DNPH with a carbonyl compound.

Quantitative Data Summary

The formation of 2,4-dinitrophenylhydrazones provides a reliable method for both qualitative identification and quantitative analysis of carbonyl compounds.

Melting Points of 2,4-Dinitrophenylhydrazone Derivatives

The characteristic melting points of the purified hydrazone derivatives are crucial for the identification of the parent aldehyde or ketone.[2][7]

| Carbonyl Compound | 2,4-Dinitrophenylhydrazone Melting Point (°C) |

| Aldehydes | |

| Formaldehyde | 166 |

| Acetaldehyde | 168 |

| Propanal | 155 |

| Butanal | 126 |

| Benzaldehyde | 237 |

| Ketones | |

| Acetone | 126 |

| 2-Butanone | 115 |

| 2-Pentanone | 144 |

| 3-Pentanone | 156 |

| Cyclohexanone | 162 |

| Acetophenone | 250 |

Note: Melting points can vary slightly depending on the literature source and experimental conditions.[8][9][10]

Reaction Yields

The yield of the 2,4-dinitrophenylhydrazone formation is generally high, making the reaction suitable for quantitative applications.

| Carbonyl Compound | Reported Yield (%) |

| Acetaldehyde | >95 |

| Propanal | ~90 |

| Acetone | >95 |

| Benzaldehyde | >90 |

Note: Yields are dependent on reaction conditions such as temperature, reaction time, and purity of reactants.

Spectroscopic Data of 2,4-Dinitrophenylhydrazones

The formation of the hydrazone derivative extends the chromophore, leading to a bathochromic shift in the UV-Vis absorption maximum, which is the basis for spectrophotometric quantification.

| Derivative | λmax (nm) | Key FTIR Peaks (cm⁻¹) | Key ¹H NMR Signals (ppm) |

| Formaldehyde-2,4-DNPH | 345-350 | ~3300 (N-H), ~1620 (C=N), ~1590 & ~1330 (NO₂) | ~7.5 (s, 1H, CH=N), ~7.9-9.1 (m, 3H, Ar-H), ~11.0 (s, 1H, NH) |

| Acetaldehyde-2,4-DNPH | 355-360 | ~3300 (N-H), ~1620 (C=N), ~1590 & ~1330 (NO₂) | ~2.1 (d, 3H, CH₃), ~7.6 (q, 1H, CH=N), ~7.9-9.1 (m, 3H, Ar-H), ~11.0 (s, 1H, NH) |

| Acetone-2,4-DNPH | 360-365 | ~3300 (N-H), ~1615 (C=N), ~1590 & ~1330 (NO₂) | ~2.0 (s, 6H, 2xCH₃), ~7.9-9.1 (m, 3H, Ar-H), ~11.0 (s, 1H, NH) |

| Benzaldehyde-2,4-DNPH | 375-380 | ~3280 (N-H), ~1615 (C=N), ~1590 & ~1330 (NO₂) | ~7.4-8.0 (m, 5H, Ar-H of benzaldehyde), ~8.2 (s, 1H, CH=N), ~7.9-9.2 (m, 3H, Ar-H of DNPH), ~11.2 (s, 1H, NH) |

Experimental Protocols

Qualitative Analysis: Brady's Test

This test is a rapid and simple method to detect the presence of aldehydes and ketones.

Materials:

-

This compound (DNPH)

-

Methanol or Ethanol

-

Concentrated Sulfuric Acid

-

Test tubes

-

Pipettes

-

Sample containing the suspected carbonyl compound

Procedure:

-

Preparation of Brady's Reagent: Dissolve 0.5 g of DNPH in 100 mL of methanol. Carefully add 2 mL of concentrated sulfuric acid dropwise with stirring.

-

Reaction: Add about 1 mL of the sample solution to 2 mL of Brady's reagent in a test tube.

-

Observation: The formation of a yellow, orange, or red precipitate indicates the presence of an aldehyde or a ketone.[5]

References

- 1. The reaction of this compound to test the existing of aldehyde or ketone_Chemicalbook [chemicalbook.com]

- 2. savemyexams.com [savemyexams.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Protein carbonylation: this compound reacts with both aldehydes/ketones and sulfenic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2, 4-Dinitrophenylhydrazine - Molecule of the Month December 2016 - HTML-only version [chm.bris.ac.uk]

- 8. userweb.ucs.louisiana.edu [userweb.ucs.louisiana.edu]

- 9. media.hachettelearning.com [media.hachettelearning.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Nucleophilic Addition-Elimination Reaction of Aldehydes with 2,4-Dinitrophenylhydrazine (DNPH)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nucleophilic addition-elimination reaction between aldehydes and 2,4-dinitrophenylhydrazine (DNPH). This reaction, commonly known as Brady's test, is a cornerstone of classical organic analysis for the identification and characterization of carbonyl compounds. This guide delves into the core mechanism, provides detailed experimental protocols, and presents quantitative data for the characterization of the resulting 2,4-dinitrophenylhydrazone derivatives.

Reaction Mechanism and Principles

The reaction between an aldehyde and this compound is a classic example of a nucleophilic addition-elimination reaction, also referred to as a condensation reaction.[1][2] The reaction proceeds in two main stages under acidic conditions. The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. The lone pair of electrons on the terminal nitrogen of the DNPH molecule then acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is the nucleophilic addition step, which results in the formation of a tetrahedral intermediate. Subsequently, a molecule of water is eliminated to form a stable 2,4-dinitrophenylhydrazone, which is a brightly colored solid precipitate. The formation of a yellow, orange, or red precipitate is a positive test for the presence of an aldehyde or ketone.[2][3]

Figure 1: Acid-catalyzed nucleophilic addition-elimination mechanism.

Quantitative Data

The 2,4-dinitrophenylhydrazone derivatives of aldehydes are typically crystalline solids with sharp, characteristic melting points. This property is invaluable for the identification of an unknown aldehyde. By comparing the experimentally determined melting point of the purified derivative with known literature values, the original aldehyde can be identified.

Melting Points of Aldehyde 2,4-Dinitrophenylhydrazones

| Aldehyde | Molecular Formula | Melting Point of 2,4-Dinitrophenylhydrazone (°C) |

| Formaldehyde | HCHO | 166-168 |

| Acetaldehyde | CH₃CHO | 168 |

| Propanal | CH₃CH₂CHO | 154 |

| Butanal | CH₃(CH₂)₂CHO | 126 |

| Benzaldehyde | C₆H₅CHO | 237 |

| p-Tolualdehyde | CH₃C₆H₄CHO | 233-234 |

| Cinnamaldehyde | C₆H₅CH=CHCHO | 255 |

Note: Melting points can vary slightly depending on the purity of the derivative and the experimental conditions.

Spectroscopic Data of Representative 2,4-Dinitrophenylhydrazones

Spectroscopic techniques are essential for the structural confirmation of the synthesized 2,4-dinitrophenylhydrazone derivatives.

| Derivative | UV-Vis (λmax, nm) | Key FT-IR Peaks (cm⁻¹) | Key ¹H NMR Signals (ppm) |

| Formaldehyde 2,4-dinitrophenylhydrazone | ~357[4] | ~3300 (N-H), ~1620 (C=N), ~1590 & ~1330 (NO₂)[5] | Singlet for CH₂, signals for aromatic protons, N-H proton |

| Acetaldehyde 2,4-dinitrophenylhydrazone | ~360 | ~3300 (N-H), ~1620 (C=N), ~1590 & ~1330 (NO₂)[6] | Doublet for CH₃, quartet for CH, signals for aromatic protons, N-H proton[7] |

| Benzaldehyde 2,4-dinitrophenylhydrazone | ~375 | ~3287 (N-H), ~1620 (C=N), ~1516 & ~1329 (NO₂)[8] | Singlet for CH, signals for aromatic protons, N-H proton[9][10] |

Experimental Protocols

The following section provides detailed methodologies for the preparation of Brady's reagent and the subsequent synthesis, purification, and characterization of aldehyde 2,4-dinitrophenylhydrazones.

Preparation of Brady's Reagent (this compound Solution)

Materials:

-

This compound (DNPH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Deionized Water

Procedure:

-

Method A (Methanol/Sulfuric Acid): Dissolve 1.0 g of this compound in 5 mL of concentrated sulfuric acid. Cautiously add this solution, with stirring, to a mixture of 10 mL of water and 30 mL of 95% ethanol. Stir the solution until it is homogeneous. If any solid remains, filter the solution before use.[3]

-

Method B (Phosphoric Acid): An alternative, safer preparation involves dissolving 0.5 g of 2,4-DNPH in approximately 12-13 cm³ of 85% phosphoric acid. Stir until completely dissolved, which may take 10-15 minutes. Then, make up the total volume to 25 cm³ with ethanol.

Synthesis and Purification of Aldehyde 2,4-Dinitrophenylhydrazones

Materials:

-

Aldehyde sample

-

Brady's Reagent

-

Methanol or Ethanol (for recrystallization)

-

Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

-

Beakers and Erlenmeyer flasks

-

Heating mantle or hot plate

Procedure:

-

Reaction: Dissolve a small amount of the aldehyde (approximately 0.1-0.2 g) in a minimal amount of methanol or ethanol in a test tube or small flask. Add a few milliliters of Brady's reagent. A precipitate should form immediately or upon standing for a short period.[1]

-

Isolation: Collect the crude 2,4-dinitrophenylhydrazone precipitate by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

-

Recrystallization: Transfer the crude product to a clean Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol, ethyl acetate, or a mixture of ethanol and water) to dissolve the solid.[1] Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and allow them to air dry or dry in a desiccator.

Characterization of the 2,4-Dinitrophenylhydrazone Derivative

Melting Point Determination:

-

Pack a small amount of the dry, purified crystals into a capillary tube.

-

Determine the melting point range using a calibrated melting point apparatus.

-

Compare the observed melting point with literature values to identify the original aldehyde.

Spectroscopic Analysis:

-

UV-Visible Spectroscopy: Prepare a dilute solution of the purified derivative in a suitable solvent (e.g., ethanol or chloroform) and record the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).

-

Infrared (IR) Spectroscopy: Obtain an IR spectrum of the solid derivative (e.g., using a KBr pellet or ATR). Identify the characteristic absorption bands for N-H stretching, C=N stretching, and the nitro groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the derivative in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire the ¹H NMR spectrum. Analyze the chemical shifts, integration, and splitting patterns to confirm the structure.

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the identification of an unknown aldehyde using the DNPH reaction.

Figure 2: Workflow for aldehyde identification via DNPH derivatization.

Conclusion

The nucleophilic addition-elimination reaction of aldehydes with this compound remains a robust and reliable method for the qualitative and quantitative analysis of carbonyl compounds. The formation of brightly colored, crystalline derivatives with characteristic melting points provides a straightforward means of identification. Coupled with modern spectroscopic techniques, this classical reaction continues to be a valuable tool in the arsenal (B13267) of researchers, scientists, and drug development professionals for the structural elucidation and characterization of aldehyde-containing molecules.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. savemyexams.com [savemyexams.com]

- 3. rroij.com [rroij.com]

- 4. researchgate.net [researchgate.net]

- 5. 1-(2,4-Dinitrophenyl)-2-methylenehydrazine | C7H6N4O4 | CID 70655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Acetaldehyde, (2,4-dinitrophenyl)hydrazone [webbook.nist.gov]

- 7. ACETALDEHYDE 2,4-DINITROPHENYLHYDRAZONE(1019-57-4) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Benzaldehyde 2,4-Dinitrophenylhydrazone | C13H10N4O4 | CID 9566364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 2,4-Dinitrophenylhydrazones

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of 2,4-dinitrophenylhydrazones, compounds of significant interest in analytical chemistry and potentially in drug development. This document details their synthesis, purification, and characterization, presenting quantitative data in accessible formats and outlining key experimental protocols.

Introduction

2,4-Dinitrophenylhydrazones are crystalline derivatives formed by the condensation reaction between 2,4-dinitrophenylhydrazine (DNPH) and carbonyl compounds, specifically aldehydes and ketones.[1][2] This reaction, commonly known as Brady's test, is a classical method for the qualitative identification of these functional groups.[3][4] The resulting hydrazones are typically brightly colored solids—ranging from yellow to orange and red—with distinct melting points that are crucial for identifying the original carbonyl compound.[2][5] Aromatic carbonyls generally produce orange to red precipitates.[3]

The stability and crystallinity of 2,4-dinitrophenylhydrazones make them valuable for isolation, purification, and characterization. Beyond their role in qualitative analysis, the study of their chemical properties and biological activities is an emerging area of interest for medicinal chemistry and drug development.

Core Physical and Chemical Properties

2,4-Dinitrophenylhydrazones are characterized by their vibrant colors and well-defined crystalline structures. Their physical and chemical properties are influenced by the structure of the parent aldehyde or ketone.

Physical Properties

The key physical properties of 2,4-dinitrophenylhydrazones are summarized below. These derivatives are generally solids at room temperature.[1]

| Property | Description |

| Appearance | Yellow, orange, or red crystalline solids.[2][3] The specific color can give a preliminary indication of the nature of the carbonyl compound.[5] |

| Melting Point | Sharp, characteristic melting points that are widely used for identification purposes.[2][5] |

| Solubility | Generally poorly soluble in water but soluble in many organic solvents such as ethanol (B145695), acetone, and ether.[6][7] |

| Stability | Stable crystalline solids, though care must be taken with the parent compound, this compound, which is a shock explosive when dry.[8][9] |

Chemical Properties

The chemical reactivity of 2,4-dinitrophenylhydrazones is centered around the carbon-nitrogen double bond (hydrazone group) and the aromatic rings.

-

Formation: The formation of a 2,4-dinitrophenylhydrazone is a condensation reaction involving the nucleophilic addition of the -NH2 group of DNPH to the carbonyl carbon, followed by the elimination of a water molecule.[4]

-

Isomerism: 2,4-Dinitrophenylhydrazones can exhibit syn-anti (E/Z) isomerism around the C=N bond, which can sometimes lead to variations in melting points.[10]

-

Spectroscopic Characteristics: These compounds have characteristic spectroscopic signatures in IR, UV-Vis, and NMR spectroscopy, which are useful for structural elucidation.

Data Presentation

Melting Points of Common 2,4-Dinitrophenylhydrazone Derivatives

The melting point of a purified 2,4-dinitrophenylhydrazone is a key piece of data for identifying an unknown aldehyde or ketone. The table below lists the reported melting points for derivatives of several common carbonyl compounds. It is important to note that slight variations in reported melting points can exist in the literature due to factors such as the presence of isomers or impurities.[10][11]

| Parent Aldehyde/Ketone | 2,4-Dinitrophenylhydrazone Melting Point (°C) |

| Ethanal (Acetaldehyde) | 168[12] |

| Propanal | 150[12] |

| Butanal | 123[13] |

| Benzaldehyde | 237 |

| Propanone (Acetone) | 127[13] |

| Butanone | 117[13] |

| Pentan-2-one | 143[13] |

| Hexan-2-one | 106, 110[13] |

| Cyclohexanone | 162[13] |

| Acetophenone | 237 - 239[14] |

Spectroscopic Data

Spectroscopic analysis provides valuable information for the structural confirmation of 2,4-dinitrophenylhydrazones.

| Spectroscopic Technique | Key Features of 2,4-Dinitrophenylhydrazones |

| Infrared (IR) Spectroscopy | - N-H stretching vibration around 3287 cm⁻¹- Aromatic C-H stretching around 3090 cm⁻¹- C=N stretching around 1744 cm⁻¹- Aromatic C=C stretching around 1620 cm⁻¹- Asymmetric and symmetric Ar-NO₂ stretching at approximately 1516 cm⁻¹ and 1329 cm⁻¹, respectively.[15] |

| UV-Visible Spectroscopy | Typically show strong absorption in the UV-Vis region due to the extended conjugation of the aromatic system and the hydrazone group.[16][17] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | The ¹H and ¹³C NMR spectra are complex but provide detailed structural information, including the presence of syn and anti isomers.[10][18] |

Experimental Protocols

The following sections provide detailed methodologies for the preparation and characterization of 2,4-dinitrophenylhydrazones.

Preparation of Brady's Reagent (this compound Solution)

Brady's reagent is the solution used to test for aldehydes and ketones.[1][4]

Materials:

-

This compound (0.5 g)

-

Ethanol (to make up to 25 cm³)[19]

-

Beaker

-

Stirring rod

Procedure:

-

Wear appropriate personal protective equipment (gloves and splash-proof goggles).

-

In a beaker, add 0.5 g of this compound to approximately 12-13 cm³ of 85% phosphoric(V) acid.[3]

-

Stir the mixture until the this compound has completely dissolved. This may take 10-15 minutes.[19]

-

Once dissolved, add ethanol to bring the total volume to 25 cm³.[19]

-

Stir to ensure the solution is homogeneous.[3]

Note: Older methods often use concentrated sulfuric acid and methanol (B129727), but these are no longer recommended due to safety concerns.[19]

Formation of 2,4-Dinitrophenylhydrazone Derivatives

This protocol describes the general procedure for reacting an aldehyde or ketone with Brady's reagent.

Materials:

-

Aldehyde or ketone sample

-

Brady's reagent

-

Test tube or small flask

-

Methanol or ethanol (if the sample is a solid)

Procedure:

-

If the carbonyl compound is a liquid, place a few drops into a test tube.[5] If it is a solid, dissolve a small amount in a minimal volume of methanol or ethanol.

-

Add approximately 5 mL of Brady's reagent to the test tube containing the sample.[5]

-

Agitate the mixture.

-

The formation of a yellow, orange, or red precipitate indicates a positive test for an aldehyde or ketone.[3][4]

Purification by Recrystallization

The crude 2,4-dinitrophenylhydrazone precipitate must be purified by recrystallization to obtain a sharp melting point for accurate identification.[2][14]

Materials:

-

Crude 2,4-dinitrophenylhydrazone

-

95% Ethanol (or other suitable solvent)

-

Erlenmeyer flasks

-

Hot plate with magnetic stirrer

-

Büchner funnel and filter flask

-

Filter paper

Procedure:

-

Transfer the crude product to an Erlenmeyer flask.

-

Add a minimum amount of hot 95% ethanol to the flask while stirring to dissolve the solid completely.[14]

-

If necessary, perform a hot filtration to remove any insoluble impurities.

-

Allow the hot, saturated solution to cool slowly to room temperature to promote the formation of large, pure crystals.[14]

-

Once at room temperature, place the flask in an ice bath for 15-20 minutes to maximize crystal formation.[14]

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]

-

Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.[2]

-

Allow the crystals to air dry on the filter paper or in a desiccator.

Characterization by Melting Point Determination

Procedure:

-

Place a small amount of the dry, purified crystals into a capillary tube.

-

Determine the melting point range using a calibrated melting point apparatus.[2]

-

Compare the observed melting point with literature values to identify the original aldehyde or ketone.[5]

Visualizations

Reaction Mechanism

The formation of a 2,4-dinitrophenylhydrazone proceeds via a nucleophilic addition-elimination mechanism.[2]

Caption: Reaction mechanism for 2,4-dinitrophenylhydrazone formation.

Experimental Workflow

The overall experimental process for the identification of an unknown aldehyde or ketone using DNPH is summarized in the following workflow.

Caption: Experimental workflow for carbonyl identification.

Conclusion

2,4-Dinitrophenylhydrazones are invaluable derivatives for the identification and characterization of aldehydes and ketones. Their distinct physical properties, particularly their sharp melting points, provide a reliable means of analysis. The experimental protocols outlined in this guide offer a systematic approach to their synthesis, purification, and characterization. For researchers in drug development, a thorough understanding of these foundational chemical principles is essential for the structural elucidation of novel compounds and for the potential development of new therapeutic agents based on the hydrazone scaffold.

References

- 1. This compound | Overview, Structure & Test - Lesson | Study.com [study.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. ijrpc.com [ijrpc.com]

- 5. science-revision.co.uk [science-revision.co.uk]

- 6. This compound - GeeksforGeeks [geeksforgeeks.org]

- 7. researchgate.net [researchgate.net]

- 8. dettx.com [dettx.com]

- 9. This compound | 119-26-6 [chemicalbook.com]

- 10. A comprehensive investigation of variations in melting ranges and NMR data of this compound derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) DOI:10.1039/A705101H [pubs.rsc.org]

- 11. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 12. userweb.ucs.louisiana.edu [userweb.ucs.louisiana.edu]

- 13. people.chem.umass.edu [people.chem.umass.edu]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. spectrabase.com [spectrabase.com]

- 17. Analysis of this compound by UV/Vis spectroscopy | Poster Board #254 - American Chemical Society [acs.digitellinc.com]

- 18. spectrabase.com [spectrabase.com]

- 19. Brady’s test for aldehydes and ketones | Class experiment | RSC Education [edu.rsc.org]

The Chromatic Signature: An In-depth Technical Guide to the Color of Dinitrophenylhydrazone Precipitates

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the chemical principles governing the characteristic colors of 2,4-dinitrophenylhydrazone (DNPH) precipitates, a classic analytical method for the identification and characterization of aldehydes and ketones. Understanding the relationship between the structure of the parent carbonyl compound and the resulting hydrazone's color provides valuable insights for qualitative analysis and spectroscopic studies. This document outlines the underlying theory, presents quantitative spectroscopic data, provides detailed experimental protocols, and illustrates key chemical processes.

The Chemistry of Color in Dinitrophenylhydrazones

The formation of a 2,4-dinitrophenylhydrazone from an aldehyde or ketone is a condensation reaction between the carbonyl group and 2,4-dinitrophenylhydrazine (Brady's reagent). The resulting precipitate is typically a brightly colored solid, ranging from yellow to deep red.[1] This color arises from the extended system of conjugated π-electrons in the dinitrophenylhydrazone molecule.

The lone pair of electrons on the nitrogen atom of the hydrazine (B178648) delocalizes into the aromatic ring, and upon reaction with a carbonyl compound, this conjugation is extended to include the newly formed carbon-nitrogen double bond (C=N). This extended chromophore, a part of a molecule responsible for its color, absorbs light in the visible region of the electromagnetic spectrum. The observed color of the precipitate is the complement of the color of light absorbed.

The specific color and the wavelength of maximum absorption (λmax) are influenced by the structure of the original aldehyde or ketone. Key factors include:

-

Presence of Conjugation: Carbonyl compounds that are themselves conjugated (e.g., α,β-unsaturated aldehydes and ketones) lead to dinitrophenylhydrazones with more extended π-systems. This increased conjugation shifts the λmax to longer wavelengths (a bathochromic or red shift), resulting in deeper orange or red precipitates. Saturated aliphatic aldehydes and ketones, lacking this additional conjugation, typically form yellow precipitates.

-

Aromatic vs. Aliphatic: Aromatic aldehydes and ketones generally produce redder precipitates compared to their aliphatic counterparts.[1] The aromatic ring of the parent carbonyl extends the conjugated system even further, leading to a more significant bathochromic shift.

Quantitative Spectroscopic Data

The relationship between the structure of the parent carbonyl compound and the color of its 2,4-dinitrophenylhydrazone derivative can be quantified by UV-Visible spectroscopy. The table below summarizes the reported colors and wavelengths of maximum absorption (λmax) for a range of dinitrophenylhydrazones.

| Parent Carbonyl Compound | Type | Reported Precipitate Color | λmax (nm) |

| Formaldehyde | Aliphatic Aldehyde | Yellow | 348 |

| Acetaldehyde | Aliphatic Aldehyde | Yellow-Orange | 358 |

| Propanal | Aliphatic Aldehyde | Yellow | 358 |

| Butanal | Aliphatic Aldehyde | Yellow | 358 |

| Acetone | Aliphatic Ketone | Yellow | 363 |

| 2-Butanone | Aliphatic Ketone | Yellow | 362 |

| Benzaldehyde | Aromatic Aldehyde | Red-Orange | 378 |

| Acetophenone | Aromatic Ketone | Yellow-Orange | 378 |

| Cinnamaldehyde | α,β-Unsaturated Aldehyde | Red | 396 |

Experimental Protocols

The following sections provide detailed methodologies for the preparation and purification of 2,4-dinitrophenylhydrazone derivatives for colorimetric and spectroscopic analysis.

Synthesis of 2,4-Dinitrophenylhydrazone Derivatives (Brady's Test)

This protocol outlines the general procedure for reacting a carbonyl compound with this compound to form the corresponding hydrazone.

Materials:

-

This compound (Brady's reagent)

-

Concentrated Sulfuric Acid

-

Carbonyl compound (aldehyde or ketone)

-

Test tubes

-

Water bath (optional)

-

Ice bath

-

Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

Procedure:

-

Preparation of Brady's Reagent: Dissolve a small amount of this compound in a minimal amount of concentrated sulfuric acid. Cautiously add this solution to a larger volume of methanol or 95% ethanol.

-

Reaction: Dissolve a small amount of the carbonyl compound in a few milliliters of methanol or ethanol in a test tube.

-

Add a few drops of Brady's reagent to the carbonyl solution.

-

If a precipitate does not form immediately, gently warm the mixture in a water bath for a few minutes.

-

Cool the test tube in an ice bath to promote complete precipitation.

-

Isolation: Collect the crystalline precipitate by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

Purification by Recrystallization

To obtain a pure sample for melting point determination or spectroscopic analysis, the crude dinitrophenylhydrazone precipitate should be recrystallized.

Materials:

-

Crude 2,4-dinitrophenylhydrazone precipitate

-

Ethanol (or other suitable solvent like ethyl acetate)

-

Erlenmeyer flasks

-

Hot plate

-

Filter funnel and filter paper

-

Ice bath

Procedure:

-

Transfer the crude, dried precipitate to an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol and gently heat the mixture on a hot plate until the solid dissolves completely.

-

If the solid is insoluble in hot ethanol, a small amount of hot ethyl acetate (B1210297) can be added dropwise until a clear solution is obtained.

-

Allow the solution to cool slowly to room temperature. This slow cooling encourages the formation of larger, purer crystals.

-

Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Allow the crystals to air dry completely on the filter paper.

Visualizing the Process

The following diagrams illustrate the key chemical reaction and experimental workflow.

Caption: Reaction mechanism for the formation of a 2,4-dinitrophenylhydrazone.

Caption: Experimental workflow for the synthesis and purification of 2,4-dinitrophenylhydrazones.

References

A Technical Guide to the Qualitative Analysis of Carbonyl Groups Using Brady's Test

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Brady's test, a classical analytical method for the qualitative detection of carbonyl groups in aldehydes and ketones. The formation of a colored precipitate, a 2,4-dinitrophenylhydrazone, upon reaction with Brady's reagent serves as a reliable indicator for the presence of these functional groups. This technique is particularly valuable in synthetic chemistry, quality control, and various stages of drug development for the characterization of starting materials, intermediates, and final products.

Core Principles

Brady's test relies on a nucleophilic addition-elimination reaction between an aldehyde or a ketone and 2,4-dinitrophenylhydrazine (2,4-DNPH), the active component of Brady's reagent. The lone pair of electrons on the terminal nitrogen of the hydrazine (B178648) acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form a stable, brightly colored 2,4-dinitrophenylhydrazone precipitate.[1][2][3][4][5] The general reaction is depicted below:

RR'C=O + C₆H₃(NO₂)₂NHNH₂ → C₆H₃(NO₂)₂NHN=CRR' + H₂O[2][5]

The color of the precipitate can provide a preliminary indication of the carbonyl compound's structure. Aliphatic carbonyls typically produce yellow precipitates, while aromatic carbonyls tend to form red or deep orange precipitates.[5] This test is highly specific for aldehydes and ketones; other carbonyl-containing functional groups such as carboxylic acids, esters, and amides do not react under these conditions due to the delocalization of the lone pair of electrons on the adjacent heteroatom, which reduces the electrophilicity of the carbonyl carbon.

Data Presentation: Melting Points of 2,4-Dinitrophenylhydrazone Derivatives

A key advantage of Brady's test is that the resulting 2,4-dinitrophenylhydrazone derivatives are crystalline solids with sharp, characteristic melting points. By purifying the precipitate through recrystallization and measuring its melting point, the original aldehyde or ketone can be identified by comparing the value to known literature data.

| Carbonyl Compound | Derivative Melting Point (°C) |

| Aldehydes | |

| Ethanal (Acetaldehyde) | 168 |

| Propanal | 150 |

| Butanal | 123 |

| 2-Methylpropanal | 187 |

| Pentanal | 107 |

| 3-Methylbutanal | 123 |

| Hexanal | 104 |

| Heptanal | 108 |

| Benzaldehyde | 237 |

| o-Methylbenzaldehyde | 194 |

| p-Methylbenzaldehyde | 234 |

| p-Methoxybenzaldehyde | 253 |

| Ketones | |

| Propanone (Acetone) | 126 |

| Butan-2-one | 117 |

| Pentan-2-one | 143 |

| Pentan-3-one | 156 |

| 4-Methylpentan-2-one | 95 |

| Hexan-2-one | 108 |

| Heptan-3-one | 81 |

| Heptan-4-one | 75 |

| Cyclopentanone | 146 |

| Cyclohexanone | 162 |

| Ethanoylbenzene (Acetophenone) | 244 |

| Propanoylbenzene | 191-198 |

| Butanoylbenzene | 191 |

| 4-Phenylbutan-2-one | 127 |

This table is compiled from various sources and represents a selection of common carbonyl compounds.

Experimental Protocols

Preparation of Brady's Reagent (this compound Solution)

Materials:

-

This compound (0.5 g)

-

Concentrated Sulfuric Acid (2 mL)

-

Methanol (B129727) (30 mL)

-

Water (10 mL)

Procedure:

-

In a clean flask, carefully add 2 g of this compound to 4 mL of concentrated sulfuric acid.[6]

-

Cool the mixture in an ice bath.

-

Slowly add 30 mL of methanol to the cooled mixture with continuous stirring.[6]

-

After the this compound has dissolved, add 10 mL of water to complete the solution.[6]

-

If the solution is cloudy, it can be filtered to yield a clear reagent.[7]

Safety Precautions: Concentrated sulfuric acid is highly corrosive. Methanol is flammable and toxic. This compound is a potential carcinogen and can be explosive when dry. Always handle these chemicals in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Qualitative Test for Aldehydes and Ketones

Materials:

-

Sample suspected of containing an aldehyde or ketone

-

Brady's Reagent

-

Methanol or Ethanol (B145695) (95%)

-

Test tubes

Procedure:

-

Dissolve a small amount of the sample (a few drops of a liquid or a spatula tip of a solid) in 1-2 mL of methanol or 95% ethanol in a test tube.[8]

-

Add approximately 5 mL of Brady's reagent to the solution.[8]

-

Shake the mixture vigorously.

-

Observe for the formation of a yellow, orange, or red precipitate. The formation of a precipitate indicates the presence of an aldehyde or ketone. If no precipitate forms immediately, the solution can be gently warmed in a water bath for a few minutes.[9]

Purification of the 2,4-Dinitrophenylhydrazone Derivative by Recrystallization

Materials:

-

Crude 2,4-dinitrophenylhydrazone precipitate

-

Ethanol (or other suitable solvent like ethyl acetate)

-

Beakers

-

Büchner funnel and flask

-

Filter paper

-

Hot plate

-

Ice bath

Procedure:

-

Collect the crude precipitate by vacuum filtration using a Büchner funnel.[1]

-

Wash the crystals with a small amount of cold ethanol to remove any unreacted reagents.[1]

-

Transfer the crude product to a clean beaker.

-

Add a minimum amount of hot ethanol to dissolve the crystals completely. If the derivative is not readily soluble in ethanol, a small amount of ethyl acetate (B1210297) can be added dropwise.[1]

-

Allow the solution to cool slowly to room temperature.

-

Once cooled, place the beaker in an ice bath to induce complete recrystallization.

-

Collect the purified crystals by vacuum filtration.

-

Allow the crystals to dry completely before determining the melting point.

Melting Point Determination

Procedure:

-

Load a small amount of the dry, purified crystals into a capillary tube.

-

Determine the melting point range using a calibrated melting point apparatus.

-

Compare the observed melting point with the literature values in the table above to identify the original aldehyde or ketone.[8]

Mandatory Visualizations

Reaction Mechanism of Brady's Test

Caption: Reaction mechanism of Brady's test.

Experimental Workflow for Carbonyl Identification

Caption: Experimental workflow for carbonyl identification.

References

- 1. benchchem.com [benchchem.com]

- 2. ijrpc.com [ijrpc.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. science-revision.co.uk [science-revision.co.uk]

- 9. userweb.ucs.louisiana.edu [userweb.ucs.louisiana.edu]

A Comprehensive Technical Guide to the 2,4-DNP Test for Aldehydes and Ketones

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the fundamental principles and practical applications of the 2,4-Dinitrophenylhydrazine (2,4-DNP) test, a cornerstone of classical organic analysis for the qualitative identification of aldehydes and ketones.

Core Principles: The Chemistry of Carbonyl Detection

The 2,4-DNP test, also known as Brady's test, is a qualitative method to detect the presence of a carbonyl functional group (C=O) in aldehydes and ketones.[1] The reagent, this compound, reacts with the carbonyl group in a condensation reaction to form a brightly colored precipitate, a 2,4-dinitrophenylhydrazone.[2] This reaction is a nucleophilic addition-elimination process.[3]

The reaction is specific to aldehydes and ketones; other carbonyl-containing functional groups such as carboxylic acids, esters, and amides do not typically react under these conditions due to resonance stabilization.[4] The formation of a yellow, orange, or red precipitate is a positive indication of the presence of an aldehyde or a ketone.[5] The specific color of the precipitate can offer initial clues about the structure of the carbonyl compound, with aromatic carbonyls often producing deeper red precipitates and aliphatic carbonyls yielding yellow or orange solids.[4]

The key utility of this test lies in the fact that the resulting 2,4-dinitrophenylhydrazone derivatives are crystalline solids with sharp, characteristic melting points. By isolating, purifying, and determining the melting point of the precipitate, the original aldehyde or ketone can be identified by comparing its derivative's melting point to known literature values.[2]

Experimental Protocols

Preparation of Brady's Reagent (this compound Solution)

Brady's reagent is a solution of this compound in a mixture of methanol (B129727) and a strong acid, typically sulfuric acid or phosphoric acid.

Method 1: Sulfuric Acid-Methanol Based Reagent

-

Procedure: Dissolve 1 gram of this compound in 5 mL of concentrated sulfuric acid. To this solution, cautiously add 7 mL of water and 25 mL of 95% ethanol (B145695) with stirring.[6]

Method 2: Phosphoric Acid-Ethanol Based Reagent (Recommended for Safety)

-

Procedure: Add 0.5 g of this compound to approximately 12-13 cm³ of 85% phosphoric(V) acid. Stir until the solid has completely dissolved. Then, add ethanol to make up a total volume of 25 cm³.[7]

Safety Precautions: this compound is a flammable solid and can be explosive when dry; it should be handled as a moist powder.[4] Concentrated sulfuric and phosphoric acids are highly corrosive. Appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn.

The 2,4-DNP Test Procedure

-

Sample Preparation: Dissolve a few drops (or a small amount of solid) of the test compound in a minimal amount of a suitable solvent like ethanol or methanol.

-

Reaction: Add the sample solution to a test tube containing 2-3 mL of Brady's reagent.[8]

-

Observation: A positive test is indicated by the formation of a yellow, orange, or red precipitate. If no precipitate forms immediately, the mixture can be gently warmed in a water bath for a few minutes.[8]

Isolation and Purification of the 2,4-Dinitrophenylhydrazone Derivative

-

Filtration: Collect the precipitate by vacuum filtration using a Buchner or Hirsch funnel.

-

Washing: Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

-

Recrystallization: To obtain a pure product for melting point analysis, recrystallize the crude 2,4-dinitrophenylhydrazone from a suitable solvent. Ethanol is commonly used. Dissolve the solid in a minimum amount of hot solvent and then allow it to cool slowly to form pure crystals.

-

Drying: Dry the purified crystals thoroughly before determining the melting point.

Melting Point Determination

The melting point of the purified 2,4-dinitrophenylhydrazone derivative is a critical piece of data for identification.

-

Sample Preparation: Place a small amount of the dry, purified crystals into a capillary tube.

-

Measurement: Use a melting point apparatus to determine the temperature range over which the crystals melt. A sharp melting point is indicative of a pure compound.

-

Identification: Compare the observed melting point with a table of known values for 2,4-dinitrophenylhydrazone derivatives to identify the original aldehyde or ketone.

Data Presentation: Melting Points of 2,4-Dinitrophenylhydrazone Derivatives

The following tables provide the melting points of 2,4-dinitrophenylhydrazone derivatives for a range of common aldehydes and ketones.

| Aldehyde | Melting Point of 2,4-DNP Derivative (°C) |

| Formaldehyde | 166 |

| Acetaldehyde | 168 |

| Propanal | 155 |

| Butanal | 123 |

| Pentanal | 106 |

| Hexanal | 104 |

| Heptanal | 108 |

| Benzaldehyde | 237 |

| o-Tolualdehyde | 194 |

| m-Tolualdehyde | 211 |

| p-Tolualdehyde | 233 |

| Cinnamaldehyde | 255 |

| Ketone | Melting Point of 2,4-DNP Derivative (°C) |

| Acetone | 126 |

| 2-Butanone | 115 |

| 2-Pentanone | 143 |

| 3-Pentanone | 156 |

| 2-Hexanone | 106 |

| 3-Hexanone | 130 |

| Cyclopentanone | 145 |

| Cyclohexanone | 162 |

| Acetophenone | 250 |

| Benzophenone | 238 |

Visualizations